![molecular formula C75H44 B3029077 2,2'':7'',2''''-三-9,9'-螺并[9H-芴] CAS No. 518997-91-6](/img/structure/B3029077.png)

2,2'':7'',2''''-三-9,9'-螺并[9H-芴]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

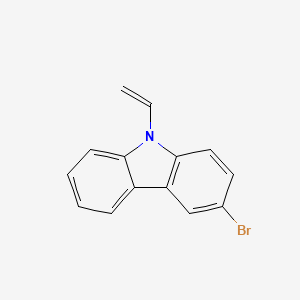

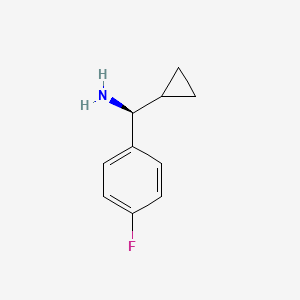

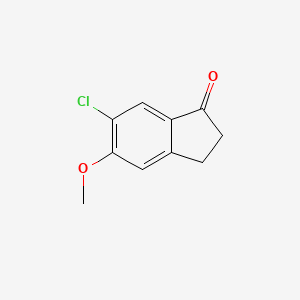

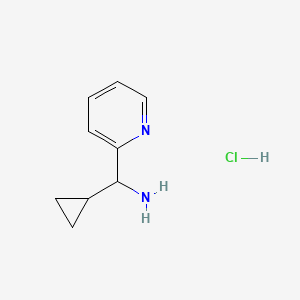

2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is a derivative of spirobifluorene (SBF) and is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .

Synthesis Analysis

The synthesis of 2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] involves several steps . One method involves the use of 2-bromo-spirofluorene, which is dissolved in acetic acid containing hydrochloric acid and refluxed for about 2 hours to produce white crystals of 2-bromo-spirofluorene .Molecular Structure Analysis

The molecular structure of 2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is complex, with a spirobifluorene core and four brominated benzene rings . The empirical formula is C25H12Br4, and the molecular weight is 631.98 .Physical And Chemical Properties Analysis

2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is a solid with a melting point of 395-400 °C . It has a high glass-transition temperature, excellent thermal stability, and is soluble in common organic solvents . It also has a high photoluminescence efficiency and good chemical stability .科学研究应用

电化学和热稳定性

Wong 等人 (2002) 的一项研究报告了通过 Suzuki 偶联合成的新型三(9,9-二芳基芴)。这些化合物,包括三(9,9'-螺并芴),表现出较高的热和形态稳定性、强烈的蓝色荧光和有趣的可逆氧化还原性质。这些性质使其适用于蓝色发光 OLED 器件中的应用 (Wong 等人,2002)。

多孔网络形成

Demers 等人 (2005) 研究了 9,9'-螺并芴的四硝基和四氰基衍生物形成多孔网络。这些网络因其在分子缔合和客体包合能力方面的潜力而具有重要意义 (Demers 等人,2005)。

发光特性

Sumi 和 Konishi (2010) 合成了基于螺并芴骨架的芘染料,该染料显示出高发光性和发射光谱的红移。这突出了其在发光应用中的潜力 (Sumi 和 Konishi,2010)。

光学和电子特性

螺(芴-9,9'-氧杂蒽)衍生物显示出有希望的有机溶解性、光学透明性和电子特性。Zhang 等人 (2010) 由这些衍生物合成了新型聚酰亚胺,证明了它们在制造透明、柔性和热稳定薄膜方面的潜力 (Zhang 等人,2010)。

增强 OLED 中的热稳定性

Seo 和 Lee (2017) 对螺-mCP(一种衍生自螺并芴的新型主体材料)进行的研究表明,在蓝色磷光 OLED 中具有增强的热稳定性和高发光效率 (Seo 和 Lee,2017)。

结构和电化学研究

据 Sicard 等人 (2019) 报道,咔唑基螺并芴衍生物已被合成并表征了其结构、电化学和光物理性质。这些性质对于在电子材料中的应用至关重要 (Sicard 等人,2019)。

荧光固态应用

Lee 等人 (2005) 开发了不对称螺硅芴衍生物,表现出强烈的紫蓝色发射和高光致发光量子产率。这些特性对于固态荧光应用很有用 (Lee 等人,2005)。

作用机制

Target of Action

The primary target of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is the Organic Light Emitting Diodes (OLEDs) . This compound is used as a blue-emitting material in electroluminescent devices .

Mode of Action

The compound’s mode of action is based on its unique molecular structure. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the light emission process in OLEDs . The compound’s ability to emit blue light is leveraged in these devices, contributing to their overall performance.

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This contributes to the device’s ability to display a wide range of colors. Additionally, the compound’s high glass-transition temperature and excellent thermal stability make it suitable for use in multi-layer devices .

Action Environment

The action of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] can be influenced by environmental factors such as temperature and the presence of other compounds in the OLED device. Its high thermal stability allows it to function effectively in a variety of conditions . Furthermore, its solubility in common organic solvents allows for easy integration into the device’s structure .

属性

IUPAC Name |

2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDFHGPJXDFXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H44 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。